molecular formula C30H22NP B6160376 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole CAS No. 1308652-67-6

9-[2-(Diphenylphosphino)phenyl]-9H-carbazole

Cat. No.: B6160376
CAS No.: 1308652-67-6
M. Wt: 427.5
InChI Key:
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Description

9-[2-(Diphenylphosphino)phenyl]-9H-carbazole is an organophosphorus compound that features a carbazole ring substituted with a diphenylphosphino group. This compound is known for its unique structural properties, which make it valuable in various chemical applications, particularly in catalysis and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole typically involves the reaction of 2-bromobenzophenone with diphenylphosphine to form 2-(diphenylphosphino)benzophenone. This intermediate is then reacted with 9H-carbazole in the presence of a base to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

9-[2-(Diphenylphosphino)phenyl]-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted carbazole derivatives.

    Coordination: Metal-ligand complexes.

Scientific Research Applications

9-[2-(Diphenylphosphino)phenyl]-9H-carbazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[2-(Diphenylphosphino)phenyl]-9H-carbazole is unique due to its combination of a carbazole ring and a diphenylphosphino group. This structure provides a balance of rigidity and flexibility, making it an effective ligand in various catalytic applications. Its ability to stabilize metal centers and influence reaction pathways sets it apart from other similar compounds .

Properties

IUPAC Name

(2-carbazol-9-ylphenyl)-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22NP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)30-22-12-11-21-29(30)31-27-19-9-7-17-25(27)26-18-8-10-20-28(26)31/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVSMRIBFLAYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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